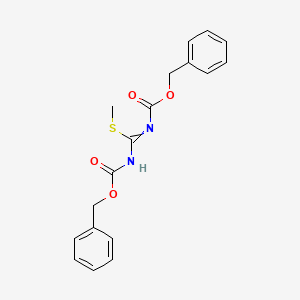

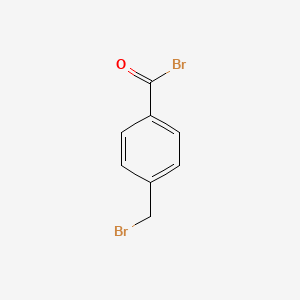

1-(4-bromo-2-ethylphenyl)-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

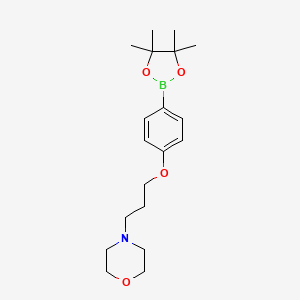

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, reagents, and catalysts used, as well as the yield of the product.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It would include information on what types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, density, and other physical properties. It would also include information on the compound’s chemical properties, such as its acidity or basicity.Applications De Recherche Scientifique

Glycolic Acid Oxidase Inhibition

Research on derivatives of 1H-pyrrole, such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, has shown potential in inhibiting glycolic acid oxidase (GAO). These compounds are particularly potent when they possess large lipophilic 4-substituents. This inhibition could have implications in metabolic studies and potentially in therapeutic applications (Rooney et al., 1983).

Photoluminescent Materials

The synthesis and characterization of polymers containing pyrrole derivatives have been explored. These polymers exhibit strong fluorescence and are soluble in common organic solvents, which could be significant in developing new materials for electronic applications (Zhang & Tieke, 2008).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been studied for their potential in inhibiting the corrosion of carbon steel in acidic environments. This research could be critical in developing more efficient corrosion inhibitors for industrial applications (Zarrouk et al., 2015).

Catalysis in Chemical Reactions

Studies have shown that pyrrole derivatives can be used in the synthesis of various compounds, including their application as catalysts in Suzuki-type C−C coupling reactions. This has implications for synthetic chemistry, particularly in the efficient synthesis of complex molecules (Mazet & Gade, 2001).

Solubility and Solvent Effects

Research into the solubility of pyrrole derivatives like 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents has been conducted. Understanding these solubility properties is essential for their application in pharmaceuticals and material science (Li et al., 2019).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and other hazards. It would also include information on how to handle and store the compound safely.

Orientations Futures

This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future research might involve testing the compound in clinical trials.

Please note that this is a general guide and the specific details would depend on the particular compound being analyzed. If you have a specific compound in mind, I would recommend consulting the primary literature or a trusted database for more detailed information.

Propriétés

IUPAC Name |

1-(4-bromo-2-ethylphenyl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPBNZKXHQWKTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-2-ethylphenyl)-1H-pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)